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Compound of Interest

Compound Name: (R)-3-Aminoazepan-2-one

Cat. No.: B1201962

(R)-3-Aminoazepan-2-one, a chiral cyclic f-amino acid derivative, has emerged as a
significant building block in medicinal chemistry, offering a versatile scaffold for the
development of novel therapeutic agents. Its inherent structural features, including a seven-
membered lactam ring and a stereocenter, provide a unique three-dimensional architecture that
has proven advantageous for designing potent and selective inhibitors of various enzyme
targets. This technical guide provides an in-depth review of the role of (R)-3-aminoazepan-2-
one in medicinal chemistry, with a focus on its application in the development of inhibitors for
enzymes such as dipeptidyl peptidase IV (DPP-1V) and cathepsins.

Physicochemical Properties

(R)-3-Aminoazepan-2-one, also known as (R)-0-amino-g-caprolactam, is a water-soluble,
crystalline solid. Its key physicochemical properties are summarized in the table below.

Property Value Reference
Molecular Formula CeH12N20 [1]
Molecular Weight 128.17 g/mol [1]
CAS Number 28957-33-7 [2]
Appearance White to off-white solid [1]
Chirality (R)-enantiomer [2]
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Applications in Medicinal Chemistry

The rigid, conformationally constrained structure of the azepan-2-one ring, combined with the
presence of a primary amine, makes (R)-3-aminoazepan-2-one an attractive starting material
for generating libraries of diverse small molecules for drug discovery.[2] The chiral nature of the
molecule is crucial for achieving stereospecific interactions with biological targets, which can
lead to improved efficacy and reduced off-target effects.[2]

Dipeptidyl Peptidase IV (DPP-1V) Inhibitors

A significant application of (R)-3-aminoazepan-2-one and its derivatives is in the development
of inhibitors for dipeptidyl peptidase IV (DPP-1V), a key enzyme in glucose homeostasis.[3][4]
DPP-IV inhibitors are a class of oral anti-diabetic drugs that work by increasing the levels of
incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release.[3]

The (R)-3-amino group of the azepan-2-one scaffold can mimic the N-terminal portion of the
natural substrates of DPP-IV, allowing for potent and selective binding to the enzyme's active
site. Molecular modifications of this core structure have led to the discovery of highly effective
DPP-IV inhibitors.[5]

One notable example involves the molecular modification of sitagliptin, a well-known DPP-1V
inhibitor. By replacing the triazolopiperazine ring of sitagliptin with a 3-(2,2,2-trifluoroethyl)-1,4-
diazepan-2-one moiety, researchers developed a novel series of potent DPP-1V inhibitors.[5]
This highlights the utility of the diazepanone scaffold, a close structural relative of azepan-2-
one, in this therapeutic area.

The general workflow for the synthesis of such inhibitors often involves the coupling of the
(R)-3-aminoazepan-2-one core with various side chains to optimize binding affinity and
pharmacokinetic properties.
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Caption: General workflow for the synthesis of DPP-IV inhibitors.

Cathepsin Inhibitors

The azepanone scaffold has also been extensively explored in the development of inhibitors for
cathepsins, a family of proteases involved in various physiological and pathological processes,
including bone resorption, inflammation, and cancer.[6][7] The design of azepanone-based
cathepsin inhibitors often involves modifying the P2 and P3 positions of the inhibitor to achieve
selectivity for specific cathepsin isoforms.[6] While direct synthesis from (R)-3-aminoazepan-2-
one is not explicitly detailed in the readily available literature, the core structure is a key
component of these inhibitors.

Experimental Protocols

While specific, detailed protocols for the synthesis of derivatives directly from (R)-3-
aminoazepan-2-one are often proprietary or embedded within broader synthetic schemes in
patents, a general procedure for the synthesis of the parent compound, L-alpha-Amino-epsilon-
caprolactam (the 'L’ designation corresponds to the 'S' enantiomer, but the process is
analogous for the 'R' enantiomer from D-lysine), has been described.[8]

General Synthesis of a-Amino-g-caprolactam
Hydrochloride from Lysine Hydrochloride

This protocol outlines the cyclization of lysine to form the caprolactam ring, followed by
conversion to its hydrochloride salt.

Materials:

L-Lysine Hydrochloride (or D-Lysine Hydrochloride for the (R)-enantiomer)

Sodium Hydroxide

1-Hexanol

Concentrated Hydrochloric Acid
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e Methanol
Procedure:

o A stirred mixture of lysine hydrochloride and sodium hydroxide in hexanol is heated to reflux
with a Dean-Stark trap to remove water.

e The reaction is refluxed for approximately 8 hours until the starting material is consumed, as
monitored by Thin Layer Chromatography (TLC).

e The suspension is cooled and filtered to remove sodium chloride.

e The filtrate is concentrated, and the crude a-amino-g-caprolactam is dissolved in water.
e The solution is acidified to pH 6 with concentrated HCI and partially concentrated.

o Crystallization at room temperature affords the a-amino-g-caprolactam hydrochloride.

o For conversion to the free base, the hydrochloride salt is dissolved in methanol, and sodium
hydroxide is added.[9]

Cyclization Purification & Salt Formation

Lysine HCI NaO};,eglel:anol, Crude a-Amino-g-caprolactam }—b{ Dissolve in Hz20 }—b{ Acidify with HCI }—b{ Crystallize a-Amino-e-caprolactam HCI
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Caption: Synthesis of a-amino-g-caprolactam hydrochloride.

Conclusion

(R)-3-Aminoazepan-2-one represents a valuable and versatile chiral building block in
medicinal chemistry. Its unique structural features have been successfully exploited to develop
potent and selective inhibitors for important therapeutic targets, most notably DPP-1V for the
treatment of type 2 diabetes. The conformationally constrained azepan-2-one scaffold provides
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a robust platform for structure-based drug design, and further exploration of its derivatives is
likely to yield novel drug candidates for a range of diseases. As the demand for new and
effective therapeutics continues to grow, the importance of chiral synthons like (R)-3-
aminoazepan-2-one in drug discovery is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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